10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
This tricyclic compound features a complex heterocyclic scaffold comprising an 8-oxa (oxygen atom) and 10,12-diaza (two nitrogen atoms) system, with a thione (C=S) group at position 11. The 4-chlorophenyl substituent at position 10 and methoxy group at position 6 contribute to its electronic and steric properties.
Properties
IUPAC Name |
10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-18-10-14(13-4-3-5-15(22-2)16(13)23-18)20-17(24)21(18)12-8-6-11(19)7-9-12/h3-9,14H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQJMBAFRCQFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common route includes:
Formation of the core tricyclic structure: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Methoxylation and methylation: These steps are usually carried out using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential antiviral , antitumor , and antibacterial activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Antiviral Activity : Research indicates that similar diazatricyclic compounds exhibit significant antiviral properties by inhibiting viral replication mechanisms.
- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific receptor interaction pathways.
- Antibacterial Effects : The compound's unique structure may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Agricultural Chemistry
Due to its biological activity, the compound is also being explored as a potential pesticide or herbicide . Its efficacy in controlling plant pathogens could provide an environmentally friendly alternative to conventional chemicals.
Material Science
The unique structural features of the compound allow for potential applications in the development of new materials, particularly in the field of organic electronics and photonic devices. Its ability to form stable complexes with metal ions could lead to innovative applications in sensors or catalysts.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione:
- Antiviral Mechanisms : A study demonstrated that derivatives of diazatricyclic compounds showed inhibition of viral replication in vitro, suggesting that further exploration into this compound could yield similar results .
- Antitumor Activity : In vitro assays indicated that certain structural analogs induced cell cycle arrest and apoptosis in human cancer cell lines .
- Agricultural Applications : Research has shown that compounds with similar structural motifs effectively control fungal pathogens in crops, indicating a promising avenue for agricultural applications .
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with 4-Chloro-10-(4-Isopropylphenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²⁷]Trideca-2,4,6-Triene-11-Thione
Key Differences :
- Substituent on Phenyl Ring : The target compound has a 4-chlorophenyl group, while the analogue bears a 4-isopropylphenyl substituent.
- In contrast, the isopropyl group is electron-donating, enhancing lipophilicity and steric bulk .
- Position of Chlorine : The chlorine in the target compound is part of the phenyl ring, whereas the analogue’s chlorine is at position 4 of the tricyclic core (unclear from evidence, but inferred from naming conventions).
Implications :
Comparison with 9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6 and Hydroxy Analogues
Key Differences :
- Ring System : These analogues feature a tetracyclic framework (vs. tricyclic in the target compound) with 3,7-dithia (two sulfur atoms) and a single nitrogen (5-aza) .
- Functional Groups : The target compound has a thione (C=S) and methoxy group, while the analogues include a ketone (C=O) and either methoxy or hydroxy groups on the phenyl ring.
Implications :
- The dithia system in the analogues may confer greater stability against oxidation compared to the oxa/diaza system in the target compound.
- Hydroxy groups (in 9-(4-hydroxyphenyl) analogues) could enable hydrogen bonding, altering solubility and biological interactions relative to the methoxy group in the target compound .
Crystallographic and Computational Analysis
The SHELX software suite () is widely used for crystallographic refinement of such compounds.
Research Implications and Gaps
- The substitution pattern on the phenyl ring (chloro vs. isopropyl) and heteroatom arrangement (oxa/diaza vs.
- Data Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity), necessitating further studies to correlate structural features with functional outcomes.
- Computational Modeling : Tools like SHELX and spectroscopic methods (implied in ) are critical for advancing understanding of these complex systems.
Biological Activity
The compound 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological properties, including its mechanisms of action and therapeutic applications.
Structural Overview
The chemical structure of the compound is characterized by a unique tricyclic framework and several functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a methoxy substituent enhances its chemical reactivity and potential pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on related heterocycles have shown that they can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that our compound may also possess similar anticancer properties due to its structural analogies with known active compounds .
| Compound | Activity | Mechanism |
|---|---|---|
| 4-substituted methoxybenzoyl-aryl-thiazoles | Anticancer | Inhibition of tubulin polymerization |
| 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa... | Potentially anticancer | Similar mechanisms anticipated |
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds containing thione groups have been studied for their ability to inhibit pro-inflammatory mediators, which could be applicable in treating inflammatory diseases.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : As noted in anticancer studies, inhibiting the assembly of tubulin can disrupt mitotic processes in cancer cells.
- Modulation of Inflammatory Pathways : The thione functionality may interact with signaling pathways involved in inflammation, potentially reducing the production of inflammatory cytokines.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation reactions involving salicylaldehyde derivatives and thiourea.
Chemical Reactivity
The compound undergoes various chemical reactions such as:
- Oxidation : The thione group can be oxidized to sulfoxides or sulfones.
- Reduction : Functional groups can be modified through reduction processes.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts thione to sulfoxides/sulfones |
| Reduction | Modifies functional groups |
Q & A
Q. How to address crystallographic disorder in the compound’s X-ray structure?
Q. What protocols ensure reproducibility in biological activity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
